2-Iodo-6-(trifluoromethoxy)benzonitrile

Catalog No.
S854431
CAS No.
1804438-71-8
M.F
C8H3F3INO
M. Wt
313.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-(trifluoromethoxy)benzonitrile

CAS Number

1804438-71-8

Product Name

2-Iodo-6-(trifluoromethoxy)benzonitrile

IUPAC Name

2-iodo-6-(trifluoromethoxy)benzonitrile

Molecular Formula

C8H3F3INO

Molecular Weight

313.01 g/mol

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H

InChI Key

LQFUYHHLPYFPNL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F

2-Iodo-6-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F3INC_8H_3F_3IN. It features a benzonitrile core substituted with an iodine atom at the second position and a trifluoromethoxy group at the sixth position. This compound is notable for its unique structural features, which include both halogen and trifluoromethyl functionalities, contributing to its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Due to its reactive functional groups. Some key reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, making it useful for synthesizing more complex molecules.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitution reactions, which can introduce additional substituents onto the benzene ring.

The synthesis of 2-Iodo-6-(trifluoromethoxy)benzonitrile typically involves multi-step procedures. One common method includes:

  • Preparation of the Benzonitrile Core: Starting from simpler aromatic compounds, such as phenol derivatives.
  • Introduction of the Iodine Atom: This can be achieved through iodination reactions using iodine or iodinating agents.
  • Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution or other methods that utilize trifluoromethylating reagents.

2-Iodo-6-(trifluoromethoxy)benzonitrile has various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs with enhanced efficacy and selectivity.
  • Material Science: Potential use in creating advanced materials due to its unique electronic properties.

Interaction studies involving 2-Iodo-6-(trifluoromethoxy)benzonitrile focus on its reactivity and compatibility with various reagents in synthetic pathways. Research indicates that compounds with halogen substituents like iodine can enhance reactivity in cross-coupling reactions, making them valuable in synthetic methodologies.

Several compounds share structural similarities with 2-Iodo-6-(trifluoromethoxy)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Iodo-2-(trifluoromethyl)benzonitrileIodine at position 4, trifluoromethyl groupOften used in similar synthetic applications
4-Fluoro-2-(trifluoromethyl)benzonitrileFluoro group instead of iodineMay exhibit different biological activities
2-Iodo-4-(trifluoromethyl)benzonitrileIodine at position 2, trifluoromethyl groupUseful for various coupling reactions

Each of these compounds has unique properties that may influence their reactivity and biological activity. The presence of different halogens or functional groups can significantly alter their chemical behavior and applications.

XLogP3

3.5

Dates

Last modified: 08-16-2023

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